molecular formula C25H22ClNO4S B086384 Iodide ionophore I CAS No. 14039-00-0

Iodide ionophore I

Cat. No.: B086384
CAS No.: 14039-00-0
M. Wt: 468 g/mol
InChI Key: WPXOZDYAIYMJBU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodide ionophore I is a useful research compound. Its molecular formula is C25H22ClNO4S and its molecular weight is 468 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Iodide Ionophore I interacts with several biomolecules, including enzymes and proteins, to facilitate the transport of iodide ions. It is highly selective and sensitive to iodide, making it an essential tool in biochemical assays . The compound’s interaction with these biomolecules is primarily through the formation of complexes, which are then transported across biological membranes .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering the concentration gradient for ions in microorganisms, which can disrupt the membrane potential and exhibit cytotoxic properties . It also plays a role in the regulation of cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of complexes with ions, which are then transported across biological membranes . This process is facilitated by the compound’s lipophilic nature, which prevents it from being leached from the membrane upon exposure to aqueous solutions . The compound can also affect gene expression and enzyme activity, contributing to its overall effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits high selectivity and sensitivity to iodide, making it suitable for assays involving large populations . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, ionophores have been used in cattle diets to alter ruminal fermentation dynamics and improve feed efficiency . Species-specific variability exists in the median lethal dose for ionophores, indicating potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . The compound’s primary role is as a constituent of thyroid hormones, which control basal metabolism, growth, and development .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters. It is principally transported by the sodium iodide symporter (NIS) and by the anion exchanger PENDRIN . The compound’s effects on its localization or accumulation are also significant .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial. The compound is predominantly found at the plasma membrane in some organisms, while it is intracellular in others . This localization can influence the compound’s activity and function .

Properties

IUPAC Name

[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22NS.ClHO4/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXOZDYAIYMJBU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14039-00-0
Record name Iodide ionophore I
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.